Amino-PEG11-t-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

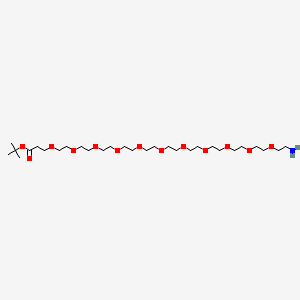

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59NO13/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h4-27,30H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNVZJWKXNFEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amino-PEG11-t-butyl Ester: A Technical Guide for Researchers

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Drug Development

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring a primary amine, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid, offers researchers a high degree of control and flexibility in the design of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Chemical Profile

This compound is characterized by its distinct functional ends, separated by a hydrophilic PEG spacer composed of 11 ethylene (B1197577) glycol units. This PEG chain enhances the solubility of the molecule and its conjugates in aqueous media, a crucial attribute for biological applications.[1]

The primary amine group serves as a versatile nucleophile, readily reacting with electrophilic moieties such as carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds.[1] On the opposite end, the carboxylic acid is protected as a t-butyl ester. This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[1]

| Property | Value | Reference |

| Chemical Formula | C29H59NO13 | --INVALID-LINK-- |

| Molecular Weight | 629.77 g/mol | --INVALID-LINK-- |

| CAS Number | 2428400-08-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid or viscous oil | - |

| Solubility | Soluble in DMSO, DMF, DCM | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at -20°C for long-term stability | --INVALID-LINK-- |

Key Applications in Research and Drug Development

The unique trifecta of a reactive amine, a solubilizing PEG linker, and a protected carboxylate makes this compound a valuable reagent in several advanced applications:

-

PROTAC Synthesis: This is arguably the most significant application of this compound. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, and the PEG11 chain in this molecule provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2]

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the ADC.

-

Bioconjugation and Surface Modification: The amine and carboxyl functionalities allow for the conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and oligonucleotides. This can be used to improve their solubility, stability, or to introduce new functionalities. It can also be used to modify the surface of nanoparticles and other materials for biomedical applications.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Amine Coupling with an NHS Ester

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

This compound

-

NHS ester-activated molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

-

Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

-

High-Performance Liquid Chromatography (HPLC) or column chromatography for purification

Procedure:

-

Dissolution: In a clean, dry reaction vessel, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

-

Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.

-

Addition of this compound: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the stirring solution of the NHS ester.

-

Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. The optimal reaction time will depend on the specific reactants and should be monitored by TLC or LC-MS. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the NHS ester.

-

Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by a suitable method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired conjugate.

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. LC-MS is a more definitive method for tracking the formation of the desired product by its mass.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

-

t-Butyl ester-functionalized PEG conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

-

Rotary evaporator

-

Diethyl ether (cold) for precipitation (optional)

Procedure:

-

Dissolution: Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.

-

Addition of TFA: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to DCM, but this can be adjusted depending on the substrate.

-

Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotection is usually rapid and can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Removal of Acid: After the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM several times.

-

Isolation of Product: The resulting carboxylic acid can be used directly in the next step or can be purified further. If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue and collecting the solid by filtration.

Visualizing the Workflow: PROTAC Synthesis

As this compound is a synthetic tool, it does not directly participate in cellular signaling pathways. Instead, its utility can be visualized through the logical workflow of its application, for instance, in the synthesis of a PROTAC.

Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined structure, with a hydrophilic PEG spacer and orthogonal reactive groups, provides a reliable platform for the construction of complex bioconjugates and advanced therapeutics like PROTACs. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of innovative biomedical research.

References

Synthesis of Amino-PEG11-t-butyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic pathway for Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule of significant interest in pharmaceutical sciences and biotechnology. Its unique structure, featuring a terminal primary amine and a t-butyl protected carboxylic acid connected by an eleven-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic systems. The hydrophilic PEG chain enhances solubility and biocompatibility, while the orthogonally protected functional groups allow for sequential and controlled conjugation strategies.

Core Synthesis Strategy

The synthesis of this compound can be strategically approached through a multi-step process commencing with commercially available 11-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxatritriacontan-1-ol (H₂N-PEG₁₁-OH). The synthetic route involves the protection of the terminal amine, oxidation of the terminal alcohol to a carboxylic acid, subsequent esterification to the t-butyl ester, and a final deprotection of the amine.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the intermediates and the final product in the synthesis of this compound.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| 11-Amino-PEG11-ol | H₂N-PEG₁₁-OH | C₂₂H₄₇NO₁₁ | 513.61 |

| Boc-amino-PEG11-ol | Boc-NH-PEG₁₁-OH | C₂₇H₅₅NO₁₃ | 613.72 |

| Boc-amino-PEG11-acid | Boc-NH-PEG₁₁-COOH | C₂₇H₅₃NO₁₄ | 627.71 |

| Boc-amino-PEG11-t-butyl ester | Boc-NH-PEG₁₁-OᵗBu | C₃₁H₆₁NO₁₄ | 683.82 |

| This compound | H₂N-PEG₁₁-OᵗBu | C₂₆H₅₃NO₁₂ | 583.70 |

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for analogous chemical transformations on polyethylene glycol compounds. Researchers should optimize these conditions as necessary.

Step 1: Synthesis of Boc-NH-PEG11-OH (Amine Protection)

This step involves the protection of the primary amine of H₂N-PEG₁₁-OH with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

H₂N-PEG₁₁-OH

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve H₂N-PEG₁₁-OH (1 equivalent) in DCM or THF.

-

Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.

-

Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure Boc-NH-PEG₁₁-OH.

Step 2: Synthesis of Boc-NH-PEG11-COOH (Oxidation)

The terminal hydroxyl group of Boc-NH-PEG₁₁-OH is oxidized to a carboxylic acid. TEMPO-mediated oxidation is a mild and efficient method for this transformation.[1]

Materials:

-

Boc-NH-PEG₁₁-OH

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-NH-PEG₁₁-OH (1 equivalent) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃.

-

Add TEMPO (0.1 equivalents) and NaBr (0.1 equivalents) to the mixture.

-

Cool the reaction to 0 °C and add NaOCl solution (1.5 equivalents) dropwise while vigorously stirring. Maintain the pH between 8.5 and 9.5.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Separate the layers and wash the organic layer with water.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the acidified aqueous layer with DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-NH-PEG₁₁-COOH.

Step 3: Synthesis of Boc-NH-PEG11-t-butyl ester (Esterification)

The carboxylic acid is converted to its t-butyl ester. This can be achieved using t-butanol with a coupling agent like DCC and a catalyst like DMAP.

Materials:

-

Boc-NH-PEG₁₁-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

Procedure:

-

Dissolve Boc-NH-PEG₁₁-COOH (1 equivalent) in anhydrous DCM.

-

Add tert-butanol (5-10 equivalents) and DMAP (0.1 equivalents).

-

Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-NH-PEG₁₁-t-butyl ester.

Step 4: Synthesis of this compound (Amine Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine.

Materials:

-

Boc-NH-PEG₁₁-t-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Boc-NH-PEG₁₁-t-butyl ester (1 equivalent) in DCM.

-

Add TFA (10-20 equivalents) to the solution.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[2]

-

Once the reaction is complete, remove the TFA and DCM by rotary evaporation.[2]

-

The resulting residue can be triturated with cold diethyl ether to precipitate the product.[2]

-

Collect the solid product by filtration and dry under vacuum to yield this compound as a TFA salt.

-

For the free amine, the TFA salt can be neutralized with a mild base (e.g., NaHCO₃) and extracted into an organic solvent.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided protocols, based on well-established chemical principles, offer a solid foundation for researchers to produce this valuable heterobifunctional linker. Careful monitoring and optimization of each step will be crucial to achieving high yields and purity. The successful synthesis of this molecule will undoubtedly facilitate advancements in the fields of targeted drug delivery and bioconjugation chemistry.

References

An In-depth Technical Guide to Amino-PEG11-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-t-butyl ester, a heterobifunctional linker critical in the fields of bioconjugation and drug delivery. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile chemical tool featuring a primary amine and a t-butyl-protected carboxylic acid, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG chain enhances aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and controlled bioconjugation reactions.[2][3] The primary amine can be readily conjugated to molecules bearing carboxylic acids or activated esters, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to enable further modifications.[1][2]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| CAS Number | 2428400-08-0 | [1] |

| Molecular Formula | C29H59NO13 | [1] |

| Molecular Weight | 629.8 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | White solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Applications in Drug Development

The unique structure of this compound makes it a valuable linker in various bioconjugation applications, particularly in the development of targeted therapeutics.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are instrumental in the design of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody (mAb).[4] The PEG spacer improves the pharmacokinetic profile of the ADC by increasing its half-life and reducing immunogenicity.[5][6] The defined length of the PEG11 linker allows for precise control over the distance between the antibody and the payload, which can be critical for efficacy and stability.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Surface Modification: The amine or the deprotected carboxyl group can be used to attach the PEG linker to the surface of nanoparticles, liposomes, or other drug delivery systems.[1] This PEGylation process can improve the stability and circulation time of the delivery vehicle.[4]

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in bioconjugation.

Conjugation of the Amino Group

The primary amine of this compound can be reacted with various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.

Protocol 1: Conjugation to an NHS Ester-Activated Molecule

-

Dissolve the NHS ester-activated molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Dissolve this compound in the same solvent.

-

Add the this compound solution to the NHS ester solution in a 1.1 to 1.5 molar excess.

-

Add a non-nucleophilic base , such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture (final concentration of ~20 mM).

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.

-

Purify the conjugate using chromatography (e.g., silica (B1680970) gel or reversed-phase HPLC).

Deprotection of the t-Butyl Ester

The t-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions. The most common reagent for this deprotection is trifluoroacetic acid (TFA).

Protocol 2: t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the t-butyl ester-protected conjugate in dichloromethane (B109758) (DCM).

-

Add TFA to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, a scavenger such as triisopropylsilane (B1312306) (TIS) or water (2.5-5% v/v) can be added.[7][8]

-

Stir the reaction mixture at room temperature for 1-4 hours.[7]

-

Monitor the deprotection by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product.

-

Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help to remove residual TFA.[8]

-

The resulting carboxylic acid can be used in the next step directly or after purification.

Visualizations

Experimental Workflow: ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

Caption: Workflow for ADC synthesis using the linker.

Signaling Pathway: Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action for an antibody-drug conjugate once it reaches its target cell.

Caption: General mechanism of action of an ADC.

References

- 1. This compound, 2428400-08-0 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 5. Application of PEG Linker | AxisPharm [axispharm.com]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Characteristics of Amino-PEG11-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective application in both aqueous and organic media, ensuring the successful synthesis and formulation of complex biomolecular conjugates.

Introduction to this compound and the Role of PEGylation in Solubility

This compound is a chemical tool comprised of a primary amine group and a t-butyl protected carboxylic acid, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG chain, consisting of 11 ethylene (B1197577) oxide units, is the defining feature influencing the molecule's solubility. The ethylene oxide repeats form hydrogen bonds with water, making PEG highly soluble in aqueous environments. This inherent hydrophilicity is conferred to the molecules it is attached to, a process known as PEGylation.

The primary benefits of utilizing PEG linkers in bioconjugation include:

-

Improved Aqueous Solubility : The hydrophilic PEG spacer significantly enhances the solubility of hydrophobic molecules in aqueous solutions, which is crucial for biological applications.[1][2][3][4][5][6]

-

Enhanced Biocompatibility and Stability : PEGylation can protect conjugated molecules from enzymatic degradation and reduce immunogenicity.[5]

-

Flexibility and Reduced Steric Hindrance : The PEG chain provides a flexible spacer between conjugated molecules, which can be critical for maintaining biological activity.

The length of the PEG chain can be tailored to specific applications, with longer chains generally providing greater solubility and a more pronounced shielding effect.[4]

Physicochemical and Solubility Properties

While specific, quantitative solubility data for this compound is not extensively published, its structural components allow for a well-supported estimation of its solubility profile. The molecule's amphiphilic nature—possessing a long, hydrophilic PEG chain and terminal functional groups that can have both polar and non-polar character—dictates its solubility in a range of solvents.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₉NO₁₃ | [7] |

| Molecular Weight | 629.8 g/mol | [7] |

| Appearance | Colorless or Light yellowish viscous liquid | [7] |

| CAS Number | 2428400-08-0 | [7] |

Expected and Observed Solubility of Amino-PEG-t-butyl Esters

The table below summarizes the expected solubility of this compound based on its structure and available data for analogous compounds. Generally, these linkers are soluble in a variety of organic solvents and show increased solubility in aqueous media due to the PEG spacer.[1][8][9]

| Solvent | Expected Solubility | Rationale / Notes |

| Water / Aqueous Buffers (e.g., PBS) | Soluble / Dispersible | The long, hydrophilic PEG chain is the primary driver of aqueous solubility. The terminal groups may limit very high concentrations. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for PEGylated compounds and bioconjugation reactions. Similar, high molecular weight PEG linkers show high solubility (e.g., 100 mg/mL).[10] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent frequently used in peptide and organic synthesis. |

| Methanol | Soluble | Shorter-chain analogs are reported as slightly soluble, suggesting the longer PEG11 chain would enhance this solubility.[9] |

| Dichloromethane (DCM) | Soluble | A common organic solvent for PEG derivatives. |

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound or its conjugates, two primary experimental approaches are recommended: the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification : Accurately determine the concentration of the dissolved compound in the clear supernatant. This is typically done using a calibrated analytical method such as:

-

LC-MS/MS (Liquid Chromatography with Mass Spectrometry) : For high sensitivity and specificity.

-

UV-Vis Spectroscopy : If the compound has a suitable chromophore and a standard curve is established.

-

-

Data Reporting : The solubility is reported as the mean concentration from multiple replicates (typically n=3) in units of mg/mL or µM.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds prepared from DMSO stock solutions. This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.

Methodology

-

Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution : In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer : Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).

-

Incubation : Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1.5-2 hours) with shaking.

-

Precipitation Detection : Determine the concentration at which precipitation occurs. Common detection methods include:

-

Nephelometry : Measures light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy : Measures the absorbance of the solution after filtering out any precipitate. The concentration is determined from a standard curve.

-

-

Data Reporting : The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Visualizing the Solubility Determination Workflow

The selection and execution of a solubility assay can be visualized as a logical workflow. The choice between a thermodynamic and a kinetic assay depends on the stage of research and the required accuracy.

Caption: A logical workflow for determining the solubility of a compound.

Conclusion

This compound is a valuable tool in modern drug discovery and bioconjugation, largely due to the solubility-enhancing properties of its PEG spacer. While quantitative solubility data must be determined empirically for specific applications and solvent systems, its structure strongly suggests high solubility in common polar organic solvents like DMSO and good dispersibility in aqueous buffers. The choice of an appropriate experimental protocol, whether the rigorous shake-flask method or a high-throughput kinetic assay, will depend on the specific requirements of the research. This guide provides the foundational knowledge and methodologies for scientists to effectively characterize and utilize the solubility of this compound in their work.

References

- 1. This compound, 2428400-08-0 | BroadPharm [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. purepeg.com [purepeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Amino-PEG36-t-butyl ester | C79H159NO38 | CID 77078311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medkoo.com [medkoo.com]

- 9. Cas 1260092-46-3,Amino-PEG1-t-Butyl ester | lookchem [lookchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Amino-PEG11-t-butyl Ester: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG11-t-butyl ester is a heterobifunctional chemical linker integral to modern drug development, particularly in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). This molecule does not possess an intrinsic mechanism of action in the traditional pharmacological sense. Instead, its function is to covalently connect two distinct molecular entities, and its physicochemical properties critically influence the efficacy of the resulting conjugate. This guide details the structure, properties, and, most importantly, the role of this compound as a linker, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Role of Bifunctional Linkers

In advanced therapeutic design, bifunctional molecules are engineered to perform complex tasks, such as bringing two proteins into close proximity or delivering a cytotoxic agent to a specific cell type. These molecules typically consist of three parts: a unit that binds to a target, a second unit that elicits a specific biological function, and a chemical linker that connects them.

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by:

-

An amino (-NH2) group at one terminus.

-

A t-butyl ester-protected carboxyl group at the other terminus.

-

An 11-unit PEG chain providing a flexible, hydrophilic spacer.

The primary utility of this molecule lies in its ability to be sequentially conjugated. The terminal amine can react with moieties like carboxylic acids or NHS esters, while the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to another molecule.[1][2][3]

Physicochemical Properties and Their Impact

The PEG component of the linker is not merely a spacer; its properties are crucial for the overall performance of the final conjugate molecule.[4]

-

Solubility and Permeability: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which can improve bioavailability and prevent aggregation of often hydrophobic small molecule ligands.[4][5] This also influences cell permeability, a key factor for intracellular drug targets.[4][]

-

Flexibility and Length: The 11-unit PEG chain provides a specific length and significant conformational flexibility. In the context of PROTACs, this is critical for allowing the two ends of the molecule to simultaneously bind their respective protein targets (the target protein and an E3 ligase) and adopt the optimal orientation for inducing a productive interaction.[4][5]

-

Biocompatibility: PEG is a well-established biocompatible polymer that can shield the conjugate from enzymatic degradation and reduce immunogenicity, potentially prolonging its circulation half-life.[7][8]

Below is a diagram illustrating the chemical structure of this compound.

Mechanism of Action within PROTACs

The most prominent application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule designed to eliminate specific unwanted proteins from the cell.[5]

A PROTAC consists of:

-

A ligand that binds to a target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[9]

-

A linker (such as one derived from this compound) connecting the two ligands.[5][7]

The "mechanism of action" is a multi-step process facilitated by the PROTAC molecule, as illustrated below.

The linker's role is paramount in this process. Its length and flexibility, provided by the PEG11 chain, are optimized to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex.[][7] An improperly sized linker can lead to steric hindrance or an unfavorable orientation, preventing efficient ubiquitination and subsequent degradation.

Quantitative Data and Linker Optimization

The selection of a linker is a critical step in PROTAC design, often requiring the synthesis and testing of a library of molecules with varying linker compositions and lengths. Quantitative data from cellular assays are used to determine the optimal linker.

| Parameter | Description | Typical Assay | Relevance for Linker |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Western Blot, Mass Spectrometry | A lower DC50 value indicates higher degradation efficiency. Linker length and composition directly impact this value. |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Western Blot, Mass Spectrometry | A high Dmax indicates a more complete degradation. The linker influences the stability and productivity of the ternary complex, affecting Dmax. |

| Cellular Permeability | The ability of the PROTAC to cross the cell membrane to reach its intracellular target. | Cellular uptake assays (e.g., using fluorescently-labeled PROTACs) | The hydrophilicity of the PEG linker can modulate permeability, balancing solubility with the ability to cross lipid membranes.[4] |

Note: Specific DC50 and Dmax values are highly dependent on the specific POI ligand, E3 ligand, and cell line used, and thus are not listed here. In practice, researchers would synthesize PROTACs with PEG3, PEG5, PEG11, etc., linkers to empirically determine the optimal length.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a common two-step process for synthesizing a PROTAC.

Methodology:

-

Step 1: First Amide Coupling:

-

Dissolve the POI ligand containing a carboxylic acid in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Add this compound to the reaction mixture.

-

Stir at room temperature for 2-12 hours until completion, monitored by LC-MS.

-

Work up and purify the resulting POI-PEG11-t-butyl ester intermediate.

-

-

Step 2: Deprotection of t-butyl Ester:

-

Dissolve the purified intermediate in Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

-

Stir at room temperature for 1-4 hours until the t-butyl group is fully cleaved, monitored by LC-MS.

-

Remove the solvent and TFA under reduced pressure to yield the POI-PEG11-COOH intermediate.

-

-

Step 3: Second Amide Coupling:

-

Dissolve the POI-PEG11-COOH intermediate in anhydrous DMF.

-

Add the coupling reagents (HATU/DIPEA).

-

Add the E3 ligase ligand containing a free amine group.

-

Stir at room temperature for 2-12 hours until completion.

-

Purify the final PROTAC molecule using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Protocol for Western Blot to Determine Protein Degradation

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant human cell line (e.g., MCF7 for an ERα degrader) in 6-well plates and allow cells to adhere overnight.

-

Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA assay.

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

-

Data Analysis:

-

Quantify the band intensity for the POI and the loading control using software like ImageJ.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized intensity against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a critical building block in the rational design of complex therapeutics. Its value is not in a direct biological effect, but in its role as a sophisticated linker that imparts essential physicochemical properties to the final conjugate. Its hydrophilic PEG chain enhances solubility and permeability, while its defined length and flexibility are crucial for optimizing the geometry of ternary complex formation in PROTACs. A thorough understanding of how to utilize this and other PEG linkers is fundamental for researchers in the field of targeted therapies and drug delivery.[7][8]

References

- 1. This compound, 2428400-08-0 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Amino-PEG1-t-butyl ester, 1260092-46-3 | BroadPharm [broadpharm.com]

- 4. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. purepeg.com [purepeg.com]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino-PEG11-t-butyl Ester and its Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-t-butyl ester, a heterobifunctional linker molecule, and its derivatives, which are increasingly pivotal in the field of advanced drug development. This document details the core properties, synthesis, and broad applications of these linkers, with a special focus on their role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Amino-PEG-t-butyl Ester Linkers

Amino-PEG-t-butyl ester linkers are versatile chemical tools that feature a primary amine group and a t-butyl protected carboxylic acid, separated by a polyethylene (B3416737) glycol (PEG) chain.[1][2] The PEG spacer, a key feature, enhances the solubility and biocompatibility of the molecules to which it is attached.[3] The terminal amino group provides a reactive site for conjugation to various molecules, while the t-butyl ester acts as a protecting group for the carboxylic acid. This protecting group can be selectively removed under acidic conditions, allowing for subsequent reactions at the newly exposed carboxyl terminus.[1][2] This sequential reactivity is a cornerstone of their utility in complex chemical syntheses.

The length of the PEG chain can be varied to optimize the properties of the final conjugate, such as its solubility, stability, and pharmacokinetic profile. This guide focuses on this compound, which contains eleven ethylene (B1197577) glycol units, but the principles and applications discussed are broadly applicable to other derivatives with different PEG chain lengths.

Physicochemical Properties and Derivatives

Amino-PEG-t-butyl esters are available with a range of PEG chain lengths, each offering distinct physicochemical properties. The choice of linker length is a critical parameter in the design of drug conjugates, as it can influence stability, pharmacokinetics, and efficacy.

Table 1: Physicochemical Properties of Selected Amino-PEG-t-butyl Ester Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Amino-PEG1-t-butyl ester | C9H19NO3 | 189.25 | 1260092-46-3[2] |

| Amino-PEG2-t-butyl ester | C11H23NO4 | 233.30 | 756525-95-8 |

| Amino-PEG4-t-butyl ester | C15H31NO6 | 321.41 | 581065-95-4 |

| This compound | C29H59NO13 | 629.78 | 2428400-08-0 [1] |

| Amino-PEG12-t-butyl ester | C31H63NO14 | 673.83 | 1383814-00-3 |

| Amino-PEG36-t-butyl ester | C79H159NO38 | 1731.08 | 872340-65-3 |

Core Reactions and Experimental Protocols

The utility of Amino-PEG-t-butyl ester linkers stems from two primary reactions: the deprotection of the t-butyl ester to reveal a carboxylic acid, and the reaction of the primary amine with an activated carboxyl group (e.g., an NHS ester) to form a stable amide bond.

Deprotection of the t-butyl Ester

The t-butyl ester group is a robust protecting group that can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Experimental Protocol: Deprotection of t-butyl Ester

-

Dissolution: Dissolve the Amino-PEG-t-butyl ester conjugate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).[4]

-

Reaction: Stir the solution at room temperature for 2-4 hours.[4] The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) several times.[4]

-

Product: The resulting product is the deprotected PEG linker with a free carboxylic acid, which can be used in the next step without further purification.

t-Butyl Ester Deprotection Workflow

Amine Coupling via NHS Ester Chemistry

The primary amine of the Amino-PEG-t-butyl ester linker readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a widely used method for conjugating the linker to proteins, antibodies, or other molecules containing a carboxylic acid that has been activated as an NHS ester.

Experimental Protocol: NHS Ester Conjugation

-

Preparation of NHS Ester: Prepare a 10 mM stock solution of the NHS ester-activated molecule in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Preparation of Antibody/Protein: Prepare the antibody or protein to be conjugated at a concentration of 1-2 mg/mL in a suitable buffer such as phosphate-buffered saline (PBS), adjusting the pH to 8.0-8.5 to enhance the reactivity of the NHS ester.[]

-

Conjugation Reaction: Add the NHS ester solution to the antibody/protein solution at a desired molar ratio (e.g., 10:1 dye:antibody).[] Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding a solution of Tris or glycine (B1666218) to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[6]

NHS Ester Conjugation Workflow

Applications in Drug Development

Amino-PEG-t-butyl ester linkers are instrumental in the development of sophisticated therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. PEG linkers, such as those derived from this compound, enhance the hydrophilicity of the ADC, which can reduce aggregation, improve in vivo stability, and lead to a better therapeutic profile.

The synthesis of an ADC using an Amino-PEG-t-butyl ester linker typically involves a multi-step process:

-

Linker-Payload Synthesis: The cytotoxic drug is first conjugated to the deprotected (carboxylic acid end) of the Amino-PEG linker.

-

Antibody Modification: The antibody is modified to introduce a reactive handle for conjugation, often by reducing interchain disulfide bonds to generate free thiols.

-

Conjugation: The linker-payload is then conjugated to the modified antibody.

-

Purification and Characterization: The final ADC is purified and characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.[6]

General ADC Synthesis Workflow

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A linker connects the target protein ligand to the E3 ligase ligand, and the nature of this linker is critical for the formation of a stable ternary complex and efficient protein degradation.

Amino-PEG-t-butyl ester derivatives are frequently used as building blocks for PROTAC linkers.[7] The PEG component can improve the solubility and cell permeability of the PROTAC, while the bifunctional nature of the linker allows for the sequential attachment of the two ligands.

Table 2: Example of a PROTAC Synthesis Step using an Amino-PEG-t-butyl ester derivative

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |

| E3 Ligase Ligand with a carboxylic acid | Amino-PEG7-t-butyl ester | HATU, DIPEA | E3 Ligase Ligand-PEG7-t-butyl ester | [7] |

The synthesis of a PROTAC involves the stepwise coupling of the target protein ligand and the E3 ligase ligand to the linker. The flexibility in PEG chain length offered by Amino-PEG-t-butyl ester derivatives allows for the optimization of the linker length to achieve optimal ternary complex formation and target degradation.

General PROTAC Synthesis Workflow

Characterization of Conjugates

The characterization of conjugates synthesized using Amino-PEG-t-butyl ester linkers is crucial to ensure their quality and performance. A variety of analytical techniques are employed for this purpose.

Table 3: Common Analytical Techniques for Characterization

| Technique | Information Obtained |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the identity and purity of the conjugate, determines the drug-to-antibody ratio (DAR) in ADCs. |

| Size-Exclusion Chromatography (SEC) | Assesses the purity and aggregation of the conjugate.[6] |

| Hydrophobic Interaction Chromatography (HIC) | Determines the drug-to-antibody ratio (DAR) and provides information on the distribution of drug-loaded species.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the linker and the final conjugate. |

| UV-Vis Spectroscopy | Determines the drug-to-antibody ratio (DAR) by measuring the absorbance of the protein and the drug.[6] |

Conclusion

This compound and its derivatives are indispensable tools in modern drug development, enabling the synthesis of highly effective and targeted therapeutics such as ADCs and PROTACs. Their well-defined structure, tunable PEG spacer length, and versatile reactivity provide researchers with the flexibility to design and optimize complex drug conjugates with improved physicochemical and pharmacological properties. A thorough understanding of the core reactions, experimental protocols, and characterization techniques associated with these linkers is essential for the successful development of the next generation of targeted therapies.

References

The Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of novel molecular entities with tailored properties for a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics. A critical component in the design and synthesis of many successful bioconjugates is the linker, a chemical moiety that connects the constituent parts of the conjugate. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have emerged as a gold standard due to their unique and advantageous properties.[][3]

This technical guide provides a comprehensive overview of the role of PEG linkers in bioconjugation. It delves into the fundamental principles of PEGylation, the diverse chemistries employed for conjugation, the quantitative impact of PEG linkers on the properties of bioconjugates, and detailed experimental protocols for key reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of bioconjugation.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, nanoparticles, or small molecule drugs.[4] Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that confers several beneficial properties to the conjugated molecule, primarily aimed at improving its pharmacokinetic and pharmacodynamic profile.[5]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs and biomolecules, making them more amenable to formulation and administration.[3][6]

-

Reduced Immunogenicity: The flexible and hydrated PEG chains can effectively mask antigenic epitopes on the surface of therapeutic proteins, thereby reducing or eliminating an immune response.[3][7]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance rate, leading to a longer circulation time in the bloodstream.[5][8]

-

Increased Stability: PEG linkers can protect the conjugated biomolecule from enzymatic degradation and proteolysis, enhancing its stability in biological environments.[3]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[]

Types of PEG Linkers and Bioconjugation Chemistries

The versatility of PEG linkers stems from the ability to functionalize the terminal ends of the PEG chain with a wide variety of reactive groups. This allows for the specific and efficient conjugation to different functional groups on biomolecules. PEG linkers can be broadly classified based on their structure (linear, branched, or multi-arm) and the reactivity of their end groups (homobifunctional or heterobifunctional).[3][6]

Commonly Targeted Functional Groups on Biomolecules:

-

Amines (e.g., lysine (B10760008) residues, N-terminus): Abundant on the surface of most proteins, amines are the most common target for PEGylation.[5]

-

Thiols (e.g., cysteine residues): Cysteine residues are less abundant than lysines, offering a more site-specific approach to PEGylation.[3]

-

Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation, though less commonly than amines and thiols.

-

Hydroxyl Groups (e.g., serine, threonine, tyrosine): While less reactive, hydroxyl groups can be targeted under specific conditions.

-

Aldehydes and Ketones: These can be introduced into biomolecules through chemical or enzymatic modification and are targeted by hydrazide- or aminooxy-functionalized PEGs.[3]

Popular PEG Linker Chemistries:

-

N-Hydroxysuccinimide (NHS) Esters: NHS-activated PEGs react with primary amines to form stable amide bonds. This is one of the most widely used methods for protein PEGylation.[3]

-

Maleimides: Maleimide-functionalized PEGs react specifically with thiol groups to form stable thioether bonds, enabling site-specific conjugation to cysteine residues.[3]

-

Azides and Alkynes (Click Chemistry): Azide- and alkyne-functionalized PEGs are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient, specific, and biocompatible.[3]

-

Aldehydes/Ketones and Hydrazides/Aminooxy: This chemistry forms a stable hydrazone or oxime bond, respectively, and is often used for the site-specific PEGylation of glycoproteins after oxidation of their carbohydrate moieties.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker can have a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of Antibody-Drug Conjugates (ADCs)

| Linker | ADC Construct | Animal Model | Half-Life (t½) | Clearance | Reference |

| SMCC (No PEG) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [10] |

| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [10] |

| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [10] |

| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | [11] |

| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [11] |

| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [11] |

Table 2: Impact of PEG Linker Length on the In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

| Linker | ADC Construct | Cell Line / Xenograft Model | IC50 / Tumor Growth Inhibition (%) | Reference |

| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | [12] |

| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | [12] |

| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | [12] |

| PEG24 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | [12] |

| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | [10] |

| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | >80% | [10] |

Table 3: Influence of PEGylation on Enzyme Kinetics

| Enzyme Conjugate | kcat (% of native) | KM (mM) | Reference |

| α-Chymotrypsin (native) | 100% | 0.05 | [13] |

| PEG700-α-Chymotrypsin | ~50-60% | ~0.19 | [13] |

| PEG2000-α-Chymotrypsin | ~50-60% | ~0.19 | [13] |

| PEG5000-α-Chymotrypsin | ~50-60% | ~0.19 | [13] |

Table 4: Reduction of Immunogenicity by PEGylation

| Protein | PEGylation | Animal Model | Reduction in Antibody Titer | Reference |

| α-momorcharin (α-MMC) | Branched 20 kDa PEG | Rat | ~67% | [14] |

| MDSPI16 | mPEG-SPA | Not specified | 62.5% | [7] |

Experimental Protocols

This section provides detailed methodologies for key PEGylation reactions.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

Materials:

-

Protein solution (e.g., 1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction volume should contain less than 10% organic solvent.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like mass spectrometry to determine the degree of PEGylation.

Protocol 2: Thiol-Reactive PEGylation using Maleimide

Materials:

-

Thiol-containing molecule (e.g., protein with accessible cysteine residues) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Purification system

Procedure:

-

Thiol Preparation: If the thiol groups are in a disulfide bond, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed before adding the PEG-Maleimide.

-

PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-Maleimide to the thiol-containing molecule solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Purify the PEGylated product from unreacted reagents using size-exclusion chromatography or dialysis.

-

Characterization: Characterize the purified conjugate using methods such as mass spectrometry and HPLC to confirm successful conjugation and determine purity.

Protocol 3: PEGylation of Nanoparticles

Materials:

-

Nanoparticle suspension with surface functional groups (e.g., amines, thiols)

-

Appropriately functionalized PEG linker (e.g., PEG-NHS for amine-functionalized nanoparticles)

-

Reaction buffer (compatible with both nanoparticles and PEG linker chemistry)

-

Purification system (e.g., centrifugation, dialysis)

-

Characterization instruments (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, TEM)

Procedure:

-

Nanoparticle Preparation: Suspend the nanoparticles in the appropriate reaction buffer.

-

PEGylation Reaction: Add the functionalized PEG linker to the nanoparticle suspension. The molar ratio of PEG to nanoparticle surface groups will need to be optimized.

-

Incubation: Incubate the reaction mixture under optimized conditions (e.g., time, temperature, stirring) to allow for efficient conjugation.

-

Purification: Remove excess unreacted PEG by repeated centrifugation and resuspension in fresh buffer, or by dialysis.

-

Characterization:

-

Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm an increase in size and assess the homogeneity of the PEGylated nanoparticles.

-

Surface Charge: Determine the zeta potential to confirm the shielding of surface charges by the PEG layer.

-

PEG Quantification: Use techniques like Thermogravimetric Analysis (TGA) or NMR to quantify the amount of PEG conjugated to the nanoparticles.[15]

-

Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

-

Visualizations: Signaling Pathways, Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts in PEG linker bioconjugation.

Challenges and Future Perspectives

Despite the widespread success of PEGylation, there are some challenges to consider. The potential for the generation of anti-PEG antibodies, which can lead to accelerated clearance of the bioconjugate, is an area of ongoing research.[16] Additionally, the steric hindrance caused by the PEG chain can sometimes lead to a reduction in the biological activity of the conjugated molecule.[17]

Future innovations in PEG linker technology are focused on developing novel PEG architectures, such as branched and multi-arm PEGs, to further enhance the properties of bioconjugates.[6] Site-specific PEGylation techniques are also being refined to produce more homogeneous and well-defined conjugates with optimized performance. Furthermore, the development of biodegradable PEG linkers that can be cleaved under specific physiological conditions is a promising area for controlled drug release applications.

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, enabling the development of a wide range of advanced therapeutics and diagnostics. Their ability to improve solubility, reduce immunogenicity, and prolong circulation half-life has transformed the landscape of drug delivery. By carefully selecting the appropriate PEG linker chemistry, length, and architecture, researchers can rationally design bioconjugates with optimized properties for their specific application. As our understanding of the interplay between PEG linkers and biological systems continues to grow, so too will the potential for creating next-generation bioconjugates with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, essential tools in modern bioconjugation and drug development. From fundamental principles to detailed experimental protocols, this document serves as a practical resource for researchers aiming to leverage the unique advantages of these versatile molecules.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of two distinct molecular entities.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups offers significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][2]

The defined length of discrete PEG (dPEG®) linkers provides precise control over the distance between the conjugated molecules, a critical factor for optimizing the biological activity and stability of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

Core Principles of PEGylation

PEGylation, the process of covalently attaching PEG chains to molecules, is a cornerstone of biopharmaceutical development.[4] Key benefits include:

-

Enhanced Solubility : PEG's hydrophilic nature improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation.[5]

-

Improved Pharmacokinetics : The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, prolonging circulation half-life.[6]

-

Reduced Immunogenicity : The "stealth" properties of PEG shield the conjugated molecule from the host's immune system.[7]

-

Biocompatibility : PEG is generally non-toxic and recognized as safe for biomedical applications.[7]

Monodisperse vs. Polydisperse PEG Linkers

A critical distinction in PEG linkers is between monodisperse and polydisperse forms.

-

Monodisperse (or discrete) PEG (dPEG®) linkers consist of a single molecular species with a defined chain length and exact molecular weight.[3][8] This homogeneity is crucial for manufacturing consistency and regulatory approval of therapeutic bioconjugates.[3]

-

Polydisperse PEGs are mixtures of polymers with a range of molecular weights, which can lead to heterogeneity in the final conjugate.[6][7]

This guide will focus on discrete PEG linkers due to their precision and reproducibility in research and therapeutic applications.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of a heterobifunctional PEG linker is guided by the desired spacer length and the reactivity of its terminal functional groups. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Common Functional Groups and Their Reactivity

| Functional Group | Reactive Toward | Resulting Bond | Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | 7.0 - 9.0 |

| Maleimide | Thiols (e.g., Cysteine) | Thioether | 6.5 - 7.5 |

| Aldehyde | Amines, Hydrazides | Schiff Base (reducible to stable amine) | ~5.0 - 6.0 |

| Alkyne | Azides (Click Chemistry) | Triazole | Not applicable |

| Azide | Alkynes (Click Chemistry) | Triazole | Not applicable |

Table 2: Properties of Selected Heterobifunctional PEG Linkers

| Linker Structure | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG4-Maleimide | 4 | 425.39 | 17.6 |

| NHS-PEG8-Maleimide | 8 | 601.61 | 32.4 |

| NHS-PEG12-Maleimide | 12 | 777.83 | 47.2 |

| NHS-PEG24-Maleimide | 24 | 1282.35 | 91.6 |

| Azide-PEG4-NHS Ester | 4 | 388.37 | 17.6 |

| Alkyne-PEG4-NHS Ester | 4 | 387.38 | 17.6 |

Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that influences the stability, efficacy, and safety of the ADC. PEG linkers can improve the solubility and pharmacokinetic profile of the ADC, and allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[2]

The following diagram illustrates the mechanism of action for an ADC.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. enovatia.com [enovatia.com]

- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Amino-PEG11-t-butyl ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique structure, featuring a terminal primary amine, a flexible 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl-protected carboxylic acid, offers researchers precise control over the assembly of complex biomolecular conjugates. This linker is particularly advantageous for applications requiring enhanced solubility, reduced immunogenicity, and optimized pharmacokinetic profiles of the final conjugate.[1][2][3]

The primary amine serves as a reactive handle for conjugation to activated esters (such as N-hydroxysuccinimide esters), aldehydes, or ketones. The hydrophilic PEG spacer imparts favorable physicochemical properties to the conjugate, mitigating aggregation and increasing stability in aqueous environments.[1][3] The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a terminal carboxyl group for subsequent conjugation steps. This sequential reactivity is a cornerstone of its utility in the synthesis of sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][4]

These application notes provide detailed protocols for the use of this compound in common bioconjugation workflows, guidance on purification and characterization, and quantitative data to aid in experimental design.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.

| Property | Value | Reference |

| Molecular Weight | 629.78 g/mol | [5] |

| Chemical Formula | C29H59NO13 | [5] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, Dichloromethane) and has good water solubility. | [1] |

| Reactive Groups | Primary Amine (-NH2), t-butyl protected Carboxylic Acid (-COO-tBu) | [1][5] |

| Storage | Store at -20°C in a dry, inert atmosphere to prevent hydrolysis. | - |

Experimental Protocols

Protocol 1: Two-Step Conjugation to a Protein via NHS Ester Chemistry

This protocol describes a common two-step workflow for conjugating a payload (e.g., a small molecule drug) containing a carboxylic acid to a protein using this compound.

Step 1: Activation of Payload and Conjugation to this compound

-

Activation of Payload's Carboxylic Acid:

-

Dissolve the payload (containing a carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

-

Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the payload solution.

-

Stir the reaction at room temperature for 1-4 hours to form the NHS ester-activated payload. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Conjugation to this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add the solution of this compound to the activated payload solution.

-

Add 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the payload-PEG11-t-butyl ester conjugate.

-

Step 2: Deprotection and Protein Conjugation

-

Deprotection of the t-butyl Ester:

-

Dissolve the purified payload-PEG11-t-butyl ester conjugate in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[6][7][8]

-